molecular formula C9H4BrClOS B1455859 4-Bromo-1-benzothiophene-2-carbonyl chloride CAS No. 93104-01-9

4-Bromo-1-benzothiophene-2-carbonyl chloride

Cat. No. B1455859
CAS RN: 93104-01-9
M. Wt: 275.55 g/mol
InChI Key: HVEBUAQFGDUWGP-UHFFFAOYSA-N
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Description

4-Bromo-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H4BrClOS . It has a molecular weight of 275.55 . The compound is a solid and should be stored under inert gas .


Molecular Structure Analysis

The InChI code for 4-Bromo-1-benzothiophene-2-carbonyl chloride is 1S/C9H4BrClOS/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

4-Bromo-1-benzothiophene-2-carbonyl chloride is a solid with a melting point of 108 - 110 degrees Celsius . It should be stored under inert gas .

Scientific Research Applications

Chemical Synthesis

“4-Bromo-1-benzothiophene-2-carbonyl chloride” is used in the synthesis of various organic compounds . It’s a key component in the production of other chemicals, contributing to the development of new substances with potential applications in different fields .

Pharmaceutical Research

Thiophene-based analogs, which include “4-Bromo-1-benzothiophene-2-carbonyl chloride”, are of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Compounds with a thiophene ring system, like “4-Bromo-1-benzothiophene-2-carbonyl chloride”, exhibit anti-inflammatory properties . For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework .

Anticancer Research

Thiophene derivatives, including “4-Bromo-1-benzothiophene-2-carbonyl chloride”, have shown anticancer properties . This makes them a subject of interest in the development of new cancer treatments .

Material Science

Thiophene-mediated molecules, including “4-Bromo-1-benzothiophene-2-carbonyl chloride”, have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This makes “4-Bromo-1-benzothiophene-2-carbonyl chloride” a potential candidate for use in this field .

Safety and Hazards

The compound is classified as harmful if swallowed and may cause respiratory irritation . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClOS/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEBUAQFGDUWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)Cl)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716533
Record name 4-Bromo-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-benzothiophene-2-carbonyl chloride

CAS RN

93104-01-9
Record name 4-Bromo-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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